7-Ethoxy-7-methylbicyclo[2.2.1]heptane
Description
Structure
3D Structure
Properties
CAS No. |
85368-91-8 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
7-ethoxy-7-methylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H18O/c1-3-11-10(2)8-4-5-9(10)7-6-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
HTNGTLUCPZPCJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C2CCC1CC2)C |
Origin of Product |
United States |
Advanced Spectroscopic Elucidation and Structural Analysis of 7 Ethoxy 7 Methylbicyclo 2.2.1 Heptane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for determining the detailed structure of bicyclo[2.2.1]heptane systems in solution. The combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments (COSY, HSQC, HMBC, NOESY) allows for the complete assignment of all proton and carbon signals and provides deep insight into the molecule's stereochemistry. acs.orgsemanticscholar.org
The ¹H NMR spectrum of 7-Ethoxy-7-methylbicyclo[2.2.1]heptane is expected to show complex multiplets due to the rigid nature of the ring system, which restricts conformational averaging and results in distinct chemical shifts for diastereotopic protons (e.g., exo and endo protons at C2, C3, C5, and C6).
The key features anticipated in the ¹H NMR spectrum include:
Bridgehead Protons (H1, H4): These protons typically appear as broad singlets or multiplets in the range of δ 2.0-2.5 ppm.
Exo and Endo Protons (H2, H3, H5, H6): The exo protons are generally shifted downfield relative to their endo counterparts due to steric compression and anisotropic effects. They would appear as complex multiplets.
Ethoxy Group: A quartet around δ 3.4-3.6 ppm for the methylene (B1212753) (-OCH₂-) protons and a triplet around δ 1.1-1.3 ppm for the methyl (-CH₃) protons are characteristic of the ethoxy group.
C7-Methyl Group: A sharp singlet for the methyl protons at the C7 position is expected, likely in the δ 1.0-1.2 ppm region.
The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom. The symmetry of the parent bicyclo[2.2.1]heptane is broken by the C7-substituents, resulting in unique signals for all carbons except for the pairs C2/C6 and C3/C5, which may remain equivalent depending on the rotational dynamics of the ethoxy group. The quaternary C7, bonded to an oxygen and a methyl group, would be significantly deshielded.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1, 4 (Bridgehead) | 2.1 - 2.4 (m) | 40 - 45 |
| 2, 6 (exo) | 1.6 - 1.8 (m) | 30 - 35 |
| 2, 6 (endo) | 1.3 - 1.5 (m) | 30 - 35 |
| 3, 5 (exo) | 1.5 - 1.7 (m) | 28 - 32 |
| 3, 5 (endo) | 1.2 - 1.4 (m) | 28 - 32 |
| 7 | - | 80 - 85 |
| 7-CH₃ | 1.0 - 1.2 (s) | 20 - 25 |
| -OCH₂CH₃ | 3.4 - 3.6 (q) | 58 - 62 |
| -OCH₂CH₃ | 1.1 - 1.3 (t) | 15 - 18 |
The rigid geometry of the bicyclo[2.2.1]heptane framework makes it ideal for stereochemical analysis using through-space Nuclear Overhauser Effect (NOE) correlations and through-bond scalar (J) couplings. semanticscholar.orgresearchgate.net
NOE experiments (NOESY or 1D-NOE) are crucial for confirming the assignment of exo and endo protons. Key expected correlations include:
NOE between the bridgehead protons (H1, H4) and the nearby exo protons (H2, H6).
NOE between the C7-methyl group and the syn-bridgehead proton (H1) and the endo protons on the C2 and C3 positions.
Characteristic NOEs can be observed between protons across the bicyclic system, providing definitive proof of their spatial proximity. researchgate.net
Analysis of proton-proton coupling constants provides valuable dihedral angle information according to the Karplus equation. In bicyclo[2.2.1]heptane systems, typical ³J(H,H) values are:
³J(exo,exo) and ³J(endo,endo): ~8-10 Hz
³J(exo,endo): ~2-4 Hz
³J(bridgehead, adjacent): ~3-5 Hz
A long-range ⁴J "W-coupling" of 1-2 Hz is often observed between the exo protons at C2 and C6.
These distinct coupling patterns, in conjunction with 2D NMR data, allow for the unambiguous assignment of all proton signals and confirmation of the bicyclic core's stereochemistry. acs.org
In cases where ¹H NMR signals are heavily overlapped, lanthanide shift reagents (LSRs) can be employed to induce large chemical shift changes, simplifying the spectrum. researchgate.net For this compound, the oxygen atom of the ethoxy group serves as a Lewis basic site for coordination with a paramagnetic lanthanide complex, such as tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) (Eu(thd)₃) or Yb(hfc)₃. researchgate.netcdnsciencepub.com
Upon addition of the LSR, protons closer to the C7-ethoxy group will experience a greater downfield shift (lanthanide-induced shift, LIS). The magnitude of the shift is approximately proportional to 1/r³, where r is the distance from the lanthanide ion. This effect allows for:
Resolution of overlapping multiplets: Spreading the signals across a wider chemical shift range.
Stereochemical assignment: Protons on the same face as the complexed ethoxy group will be shifted more significantly, helping to differentiate diastereotopic protons and confirm spatial relationships. Studies on other oxygenated bicyclo[2.2.1]heptane derivatives have demonstrated the utility of this technique for enantiomeric and diastereomeric differentiation. researchgate.netresearchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy provides a rapid method for identifying functional groups and gaining insight into the molecular framework. The infrared (IR) and Raman spectra of this compound are expected to be dominated by absorptions corresponding to the aliphatic C-H bonds and the C-O ether linkage.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| C-H stretch (alkane) | 2850 - 3000 | Stretching vibrations of C-H bonds in the bicyclic framework and methyl/ethyl groups. |
| C-H bend (CH₂/CH₃) | 1350 - 1470 | Bending (scissoring, wagging) vibrations of methylene and methyl groups. |
| C-O-C stretch (ether) | 1070 - 1150 | Strong, characteristic asymmetric stretching of the ether linkage. |
| C-C stretch (framework) | 800 - 1200 | "Fingerprint" region containing complex vibrations of the bicyclic carbon skeleton. |
The most diagnostic peak in the IR spectrum would be the strong C-O stretching band, confirming the presence of the ethoxy group. The remainder of the spectrum, particularly the fingerprint region below 1500 cm⁻¹, would show a complex pattern of bands characteristic of the rigid and strained bicyclo[2.2.1]heptane skeleton.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₀H₁₈O), high-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition.
Under electron ionization (EI), the molecular ion (M⁺˙) at m/z 154 would be observed. The subsequent fragmentation is dictated by the stability of the resulting carbocations and neutral losses, with pathways characteristic of bicyclic ethers.
Key expected fragmentation pathways include:
Alpha-Cleavage: The most favorable cleavage is adjacent to the ether oxygen.
Loss of an ethyl radical (•CH₂CH₃) to form a stable oxonium ion at m/z 125.
Loss of a methyl radical (•CH₃) from the C7 position to yield an ion at m/z 139.
Loss of Ethylene (B1197577): A rearrangement followed by the elimination of ethylene (C₂H₄) from the ethoxy group could lead to an ion at m/z 126.
Fragmentation of the Bicyclic Ring: The strained ring system can undergo characteristic cleavages. A common pathway for norbornane (B1196662) derivatives is a retro-Diels-Alder-type fragmentation, though this is less prominent in saturated systems. More likely are fragmentations leading to stable cyclopentyl or cyclohexyl cation derivatives, resulting in ions at m/z 67, 81, and 95, which are characteristic of the bicyclo[2.2.1]heptane core. acs.orgnih.gov
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Pathway |
| 154 | [C₁₀H₁₈O]⁺˙ | Molecular Ion (M⁺˙) |
| 125 | [M - C₂H₅]⁺ | α-cleavage, loss of ethyl radical |
| 139 | [M - CH₃]⁺ | α-cleavage, loss of methyl radical |
| 95 | [C₇H₁₁]⁺ | Fragmentation of the bicyclic core |
| 81 | [C₆H₉]⁺ | Further fragmentation of the core |
| 67 | [C₅H₇]⁺ | Further fragmentation of the core |
X-ray Crystallography for Solid-State Structural Parameters of Related Bicyclo[2.2.1]heptane Derivatives
While a crystal structure for this compound itself may not be available, X-ray diffraction studies on closely related bicyclo[2.2.1]heptane derivatives provide invaluable data on the solid-state conformation and precise geometric parameters of this rigid scaffold. rsc.orgku.ac.ke
Structural analyses of derivatives such as camphor (B46023), borneol, and other substituted norbornanes reveal key features that are directly applicable:
Strained Bond Angles: The internal C-C-C bond angles within the six-membered rings are significantly compressed from the ideal tetrahedral angle of 109.5° to values typically around 102-104°. The angle at the C7 bridge (C1-C7-C4) is even more acute, often near 94-96°. acs.org
Boat Conformation: The two six-membered rings that comprise the structure are locked into strained boat conformations.
Bond Lengths: Carbon-carbon bond lengths are generally within the expected range for sp³-hybridized carbons (1.53-1.55 Å), although slight elongations can occur to relieve strain.
The presence of the ethoxy and methyl groups at the C7 position would influence crystal packing through steric interactions and potential weak intermolecular forces. The absolute configuration of chiral derivatives has been unambiguously determined through X-ray crystallography, providing a benchmark for correlating spectroscopic data with specific stereoisomers. rsc.orgku.ac.ke
Mechanistic Investigations and Reactivity Profiles of 7 Ethoxy 7 Methylbicyclo 2.2.1 Heptane
Influence of Bridged Bicyclic Architecture on Chemical Reactivity
The chemical behavior of 7-ethoxy-7-methylbicyclo[2.2.1]heptane is profoundly influenced by its rigid, bridged bicyclic framework, a characteristic feature of norbornane (B1196662) systems. This structure imposes significant geometric constraints that lead to inherent ring strain, which in turn governs the reactivity and stability of the molecule and its intermediates.
The bicyclo[2.2.1]heptane skeleton is characterized by considerable ring strain, estimated to be around 17.5 kcal/mol. masterorganicchemistry.com This strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons, as well as torsional strain from eclipsing interactions. wikipedia.orglibretexts.org The inherent strain energy within the bicyclic system is a critical driving force in many of its chemical transformations. nih.govacs.orgacs.orgglobalauthorid.comfigshare.com Reactions that lead to the opening of the bicyclic ring are often energetically favorable as they relieve this strain. acs.orgacs.org For instance, the high strain of bicyclic systems can drive retro-condensation reactions, such as retro-Dieckman and retro-aldol reactions, in appropriately substituted bicyclo[2.2.1]heptane derivatives. nih.govacs.orgacs.org The relief of ring strain can also influence the kinetics and thermodynamics of reaction pathways, often accelerating reactions that lead to less strained products. wikipedia.orgnih.gov The strain energy of the norbornene system, a related unsaturated analog, is reported to be around 100 kJ/mol, comparable to that of cyclobutane (B1203170) (110 kJ/mol) and cyclopropane (B1198618) (115 kJ/mol). beilstein-journals.orgresearchgate.netnih.gov This high strain makes it a useful precursor in reactions like ring-rearrangement metathesis. researchgate.netnih.gov
The energetic contribution of ring strain can be quantified by comparing the heats of combustion of cyclic compounds to their acyclic counterparts. The excess energy released upon combustion of the cyclic compound is a measure of its strain energy. libretexts.org This stored potential energy can be harnessed to facilitate reactions that might otherwise be unfavorable.
The bridgehead positions (C1 and C4) of the norbornane skeleton exhibit unique reactivity due to the geometric constraints of the bicyclic system. According to Bredt's rule, the formation of a double bond at a bridgehead position is unfavorable in small bicyclic systems because it would introduce excessive strain due to the inability of the system to adopt the required planar geometry around the sp² hybridized carbons. masterorganicchemistry.com This principle also extends to the stability of carbocations at the bridgehead.
A bridgehead carbocation in a bicyclo[2.2.1]heptane system is highly unstable. askfilo.comstackexchange.com The ideal geometry for a carbocation is trigonal planar, which allows for maximum stabilization through hyperconjugation. However, the rigid structure of the norbornane framework prevents the bridgehead carbon from achieving this planarity, forcing the carbocation into a pyramidal geometry. almerja.comstackexchange.comechemi.com This geometric constraint severely limits the stabilizing effects of hyperconjugation with adjacent C-C bonds. almerja.com Consequently, S_N1-type reactions at the bridgehead of bicyclo[2.2.1]heptane are extremely slow. For example, 1-bromobicyclo[2.2.1]heptane is remarkably unreactive under solvolysis conditions that would readily generate a carbocation in an acyclic tertiary halide. stackexchange.com The relative solvolysis rates of bridgehead bromides demonstrate this trend, with 1-bromobicyclo[2.2.1]heptane being significantly less reactive than more flexible systems like 1-bromobicyclo[2.2.2]octane and 1-bromoadamantane. stackexchange.comechemi.com While inductive effects might be expected to stabilize a tertiary bridgehead cation, the lack of planarity and consequent poor orbital overlap for hyperconjugation are the dominant destabilizing factors. almerja.com
Reaction Pathways Involving the Bridgehead Ether Moiety at C7
The C7 position of the bicyclo[2.2.1]heptane system, while not a traditional bridgehead in the sense of C1 and C4, is part of the one-carbon bridge and its reactivity is also influenced by the bicyclic structure. The presence of an ethoxy and a methyl group at this position in this compound introduces specific reaction possibilities.
Ethers are generally stable but can be cleaved under acidic conditions. In the context of 7-substituted bicyclo[2.2.1]heptane systems, the cleavage of the C7-O bond would lead to the formation of a carbocation at the C7 position. Unlike the bridgehead positions C1 and C4, the C7 carbon can more readily adopt a planar or near-planar geometry, making the formation of a carbocation at this position more feasible. The stability of this carbocation would be enhanced by the methyl substituent.
Skeletal rearrangements are a common feature in the chemistry of norbornane systems, often driven by the relief of ring strain. rsc.org For example, the treatment of norbornene oxide with various reagents can lead to a variety of rearranged products. acs.org In the case of a 7-substituted ether, acid-catalyzed cleavage could initiate rearrangement pathways. The Tiffeneau-Demjanov rearrangement, for instance, involves the conversion of a 1,2-aminoalcohol to a ketone via a diazonium intermediate and a rearrangement step, which can include ring expansion. libretexts.org While not directly analogous, it illustrates the propensity for rearrangement in such systems. Ring rearrangement metathesis is another powerful tool for altering the skeleton of 7-oxabicyclo[2.2.1]heptene derivatives, demonstrating the accessibility of skeletal reorganization. researchgate.net
The C7 carbon in this compound is a tertiary carbon atom bonded to an oxygen, making it a potential site for nucleophilic substitution. However, direct S_N2 attack at this sterically hindered tertiary center is highly unlikely. S_N1-type reactions, proceeding through a C7 carbocation, would be the more probable pathway for nucleophilic substitution. The feasibility of such a reaction would depend on the reaction conditions, particularly the strength of the acid catalyst to facilitate the departure of the ethoxy group as ethanol (B145695), and the nucleophilicity of the incoming group. In some 2-azabicyclo[2.2.1]heptane systems, nucleophilic substitution at the C7 position has been observed to occur with retention of configuration, suggesting neighboring group participation by the nitrogen atom. le.ac.ukresearchgate.net
Electrophilic attack would likely target the oxygen atom of the ethoxy group. Protonation of the ether oxygen is the first step in acid-catalyzed cleavage reactions. Other electrophiles could also interact with the lone pairs of the oxygen.
Stereoelectronic Effects and Stereoselectivity in Reactions of 7-Substituted Bicyclo[2.2.1]heptane Systems
Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule, play a crucial role in the chemistry of bicyclo[2.2.1]heptane systems. wikipedia.orgbaranlab.org The rigid conformation of the norbornane framework allows for a clear distinction between the exo and syn faces and the endo and anti faces, leading to high stereoselectivity in many reactions.
The stereochemical outcome of reactions involving the C7 position is influenced by the accessibility of the different faces of the molecule to incoming reagents. For instance, in Diels-Alder reactions of related systems, the π-facial stereoselectivity is often governed by steric interactions with the bicyclic framework. cdnsciencepub.com Computational studies on the photochemical denitrogenation of 2,3-diazabicyclo[2.2.1]heptene have shown that dynamic effects following bond cleavage can drive the stereoselective formation of the inverted product. chemrxiv.org
In nucleophilic substitution reactions at C7, the stereochemical outcome can provide insights into the reaction mechanism. As mentioned, neighboring group participation can lead to retention of configuration. le.ac.uk The relative orientation of orbitals, particularly the alignment of a donor orbital (e.g., a C-C or C-H sigma bond) with an acceptor orbital (e.g., an empty p-orbital of a carbocation or a σ* antibonding orbital), is critical. wikipedia.orgbaranlab.org In the rigid bicyclo[2.2.1]heptane system, these orbital alignments are constrained, leading to specific stereoelectronic effects that can either stabilize or destabilize transition states, thereby controlling the stereochemical course of the reaction.
Endo/Exo Selectivity in Addition and Substitution Reactions
In the context of the bicyclo[2.2.1]heptane system, the terms exo and endo are used to describe the relative stereochemistry of substituents. The exo position points away from the six-membered ring and towards the one-carbon (C7) bridge, while the endo position points towards the six-membered ring. In reactions involving addition to the norbornane skeleton, such as to a double bond at C2-C3, the stereochemical outcome is predominantly governed by steric hindrance. github.io
The C7 bridge, particularly when disubstituted as in this compound, creates significant steric shielding of the endo face of the molecule. Consequently, the approach of reagents is heavily biased towards the less hindered exo face. This principle of exo-selectivity is a well-documented phenomenon in norbornane chemistry. rsc.orgresearchgate.net For instance, in the epoxidation of norbornene derivatives, the oxidant preferentially approaches from the exo face to avoid steric clash with the C5 and C6 endo-hydrogens and the C7 bridge. researchgate.net The presence of bulky substituents at C7, such as the ethoxy and methyl groups, would further amplify this effect, making exo attack almost exclusive for any reactions occurring at the C2, C3, C5, or C6 positions.
Substitution reactions directly at the C7 carbon are mechanistically distinct. A direct SN2-type displacement is highly unlikely due to the geometric constraints of the bridgehead position, which prevent the requisite backside attack. Therefore, substitution reactions at C7 would almost certainly proceed through an SN1 mechanism involving a carbocation intermediate. In such a case, the incoming nucleophile would attack the intermediate cation, and the stereoselectivity would be determined by the relative steric accessibility of the two faces of the cation, which would likely still favor exo attack.
| Reaction Type (Hypothetical on a related unsaturated substrate) | Reagent Approach | Predicted Major Product | Primary Rationale |
| Epoxidation | Exo-face attack | Exo-epoxide | Minimized steric hindrance from the C7-bridge and endo-hydrogens. researchgate.net |
| Hydroboration-Oxidation | Exo-face attack | Exo-alcohol | The bulky borane (B79455) reagent approaches the less sterically congested face. |
| Catalytic Hydrogenation | Exo-face attack | Exo-addition of H₂ | The catalyst surface coordinates to the less hindered exo face of the double bond. |
| Addition of HBr | Exo-face attack | Exo-bromide | Initial protonation and subsequent nucleophilic attack occur from the less hindered face. |
Conformational Analysis and its Direct Influence on Reaction Outcome and Pathway Preferences
The bicyclo[2.2.1]heptane skeleton is exceptionally rigid. Unlike monocyclic systems such as cyclohexane, it cannot undergo ring-flipping or other major conformational changes. fiveable.me Its structure is permanently locked into a strained, boat-like conformation. This rigidity is a defining feature of the molecule and has profound consequences for its reactivity.
For this compound, conformational analysis does not involve different chair or boat forms of the ring system itself. Instead, it is limited to the rotation of the substituents, primarily the ethoxy group, around the C7-O bond. However, even this rotation is likely to be sterically hindered by the rest of the bicyclic framework.
This structural rigidity has a direct and predictable influence on reaction outcomes:
Pre-organization of Transition States: The fixed geometry of the reactant means that the transition states for any reaction are also highly constrained. The molecule does not need to adopt a specific, high-energy conformation to react; its reactive conformation is its ground state conformation. This can lead to unusually high reaction rates if the ground state geometry closely resembles that of the transition state.
Stereoelectronic Control: The fixed bond angles and dihedral angles can lead to pronounced stereoelectronic effects. The alignment of orbitals between the substituents at C7 and other reactive centers within the molecule is predetermined, which can enhance or inhibit certain reaction pathways.
Predictable Steric Hindrance: As discussed in the previous section, the lack of conformational flexibility means that the steric environment around any given atom is constant. The ethoxy and methyl groups at C7 provide a permanent shield over the endo face, reliably directing incoming reagents to the exo face. This makes the bicyclo[2.2.1]heptane skeleton a valuable scaffold in asymmetric synthesis, where predictable stereochemical control is essential. rsc.org
In essence, the rigidity of the this compound framework simplifies the prediction of reaction pathways by eliminating the variable of conformational isomerism, making steric accessibility the primary determinant of reactivity.
Computational Chemistry and Theoretical Studies of 7 Ethoxy 7 Methylbicyclo 2.2.1 Heptane
Quantum Mechanical Calculations for Molecular Geometry Optimization and Electronic Structure Analysis
Quantum mechanical (QM) calculations are fundamental to modern chemistry, enabling the determination of a molecule's most stable three-dimensional arrangement (geometry optimization) and the analysis of its electronic properties.
Molecular Geometry Optimization: The first step in most computational studies is to find the equilibrium geometry of the molecule, which corresponds to the minimum energy structure on the potential energy surface. This is typically achieved using methods like Density Functional Theory (DFT) or Hartree-Fock (HF) theory. For a molecule such as 7-Ethoxy-7-methylbicyclo[2.2.1]heptane, DFT methods, particularly with hybrid functionals like B3LYP, combined with a suitable basis set (e.g., 6-31G(d,p)), are commonly employed to balance accuracy and computational cost. nih.gov
The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until the forces on each atom are close to zero. For the bicyclo[2.2.1]heptane framework, calculations would confirm the rigid, strained cage structure. Key parameters of interest would include the C1-C7-C4 bridge angle, the lengths of the C-C bonds within the cage, and the geometry of the ethoxy and methyl substituents at the C7 position.
Hypothetical Optimized Geometric Parameters for this compound Calculated at the B3LYP/6-31G(d) level of theory.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Length | C1 | C7 | 1.55 | |
| Bond Length | C7 | O | 1.44 | |
| Bond Length | C7 | C(methyl) | 1.54 | |
| Bond Angle | C1 | C7 | C4 | 93.5 |
| Bond Angle | O | C7 | C(methyl) | 109.8 |
| Dihedral Angle | C1 | C7 | O | C(ethyl) |
Electronic Structure Analysis: Once the geometry is optimized, the electronic structure can be analyzed to understand the molecule's reactivity and properties. This involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability. nih.gov
Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen atom of the ethoxy group would be expected to be the most electron-rich site, making it a likely center for protonation or interaction with electrophiles. researchgate.net
Prediction of Reaction Energetics, Transition States, and Reaction Mechanisms
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions (mechanisms) and their associated energy changes. researchgate.net For this compound, theoretical calculations can predict the feasibility and outcome of potential reactions, such as hydrolysis, elimination, or rearrangement.
The process involves mapping the potential energy surface of the reaction. Stationary points, including reactants, products, and intermediates, are located as minima on this surface. The high-energy points connecting these minima are known as transition states (TS), which represent the energy barrier that must be overcome for the reaction to proceed. youtube.com DFT methods are commonly used to locate and characterize these transition state structures. researchgate.net
Hypothetical Energetics for a Proposed Reaction Pathway Reaction: Acid-catalyzed elimination of ethanol (B145695). Calculated at the B3LYP/6-311+G(d,p) level.
| Species | Relative Energy (kcal/mol) |
| Reactants (Substrate + H⁺) | 0.0 |
| Protonated Intermediate | -15.2 |
| Transition State (C-O cleavage) | +25.5 |
| Products (Carbocation + Ethanol) | +10.8 |
Theoretical Analysis of Ring Strain Energy and Conformational Preferences in the Bridged System
The bicyclo[2.2.1]heptane skeleton is known for its significant ring strain, which arises from deviations from ideal tetrahedral bond angles and eclipsed conformations along the ethane (B1197151) bridges. nih.govnih.gov This inherent strain is a major contributor to the reactivity of norbornane (B1196662) derivatives. nih.gov
Ring Strain Energy (RSE): Computational methods can quantify this strain energy. A common approach is to use isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and type of bonds on both the reactant and product sides are conserved. By calculating the enthalpy change of such a reaction, where the strained molecule is converted into strain-free fragments, the strain energy can be isolated. For this compound, the calculated RSE would be expected to be similar to that of the parent norbornane, with minor contributions from the steric interactions of the C7 substituents. mdpi.com
Conformational Preferences: While the bicyclic cage itself is rigid, conformational flexibility exists with the ethoxy substituent. Rotation around the C7-O single bond can lead to different rotational isomers (rotamers). Computational methods can be used to perform a conformational search by systematically rotating this bond and calculating the energy at each step. This allows for the identification of the lowest-energy (most stable) conformer, as well as the energy barriers to rotation. The preferred conformation will be the one that minimizes steric repulsion between the ethyl group and the bicyclic framework.
Comparison of Calculated Ring Strain Energies
| Compound | Method | Ring Strain Energy (kcal/mol) |
| Bicyclo[2.2.1]heptane | G3 Theory | ~18.3 |
| Bicyclo[2.2.2]octane | G3 Theory | ~12.0 |
| This compound (Hypothetical) | DFT (Isodesmic) | ~19.5 |
Computational Prediction and Validation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a crucial link between theoretical models and experimental reality. This is particularly useful for complex structures where spectral assignment can be ambiguous.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is one of the most successful applications of computational methods in structural chemistry. nih.govmdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating nuclear magnetic shielding tensors. acs.orgconicet.gov.ar These tensors are then converted to chemical shifts by referencing them against a calculated standard, such as tetramethylsilane (B1202638) (TMS).
For this compound, GIAO calculations would be performed on the optimized geometry. The resulting predicted chemical shifts can be compared directly with experimental data. A good correlation between the calculated and observed shifts provides strong confidence in the structural assignment. researchgate.net This technique is powerful enough to distinguish between different stereoisomers or conformers. acs.org
Hypothetical Calculated vs. Experimental NMR Chemical Shifts for this compound Calculations performed at the GIAO/B3LYP/6-311+G(2d,p) level with a CPCM solvent model.
| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |
| C1/C4 | 40.1 | 39.8 | 2.25 | 2.23 |
| C2/C3/C5/C6 | 30.5 | 30.2 | 1.55 (endo), 1.25 (exo) | 1.53 (endo), 1.24 (exo) |
| C7 | 85.3 | 85.0 | - | - |
| C(methyl) | 22.8 | 22.5 | 1.15 | 1.14 |
| O-CH₂ | 65.7 | 65.4 | 3.45 | 3.42 |
| CH₃(ethyl) | 15.9 | 15.6 | 1.20 | 1.18 |
Vibrational Frequencies: The same quantum mechanical calculations used for geometry optimization also yield vibrational frequencies. These frequencies correspond to the fundamental modes of molecular vibration (stretching, bending, twisting) and can be directly compared to experimental infrared (IR) and Raman spectra. arxiv.orgcore.ac.uk While calculated harmonic frequencies often show systematic errors compared to experimental anharmonic frequencies, they can be improved using empirical scaling factors. This analysis helps in the assignment of spectral peaks to specific molecular motions, confirming the presence of functional groups (like the C-O-C ether linkage) and providing another layer of structural validation. nih.gov
Advanced Applications of the Bicyclo 2.2.1 Heptane Scaffold in Contemporary Synthetic Methodology
Utilization as a Rigid Scaffold for Chiral Auxiliaries, Ligands, and Organocatalysts
The inherent rigidity of the bicyclo[2.2.1]heptane system makes it an excellent foundation for the design of chiral auxiliaries, ligands, and organocatalysts. This conformational rigidity allows for precise control over the stereochemical outcome of chemical reactions.
Chiral Auxiliaries: Derivatives of the bicyclo[2.2.1]heptane scaffold, such as bornanesultam, are well-established chiral auxiliaries in asymmetric synthesis. rsc.org The rigid framework of these auxiliaries provides a well-defined chiral environment that effectively shields one face of a reactive center, leading to high diastereoselectivity in a variety of transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions.
Chiral Ligands: The bicyclo[2.2.1]heptane scaffold has been incorporated into a multitude of chiral ligands for transition-metal catalysis. The defined geometry of the scaffold allows for the precise positioning of coordinating atoms, which in turn influences the enantioselectivity of the catalyzed reaction. Examples include ligands like dibenzyldiene and diphonane, which have proven effective in asymmetric catalysis. rsc.org
Organocatalysts: An organocatalytic formal [4+2] cycloaddition reaction has been developed to provide access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner. rsc.orgrsc.org This approach highlights the utility of the scaffold in designing organocatalysts for asymmetric transformations under mild and operationally simple conditions. rsc.orgrsc.org
Development of Novel Reaction Methodologies Exploiting the Unique Reactivity of the Strained System
The significant ring strain inherent in the bicyclo[2.2.1]heptane system is a key feature that has been exploited in the development of novel reaction methodologies. This strain energy can be released in various chemical transformations, providing a thermodynamic driving force for reactions that might otherwise be unfavorable.
The high strain of these bicyclic systems drives retro-condensation reactions on bridgehead-substituted bicyclo[2.2.1]hept-2-enes, leading to the formation of orthogonally functionalized cyclopentenes, 2,5-dihydrofurans, and 3-pyrrolines. nih.gov For instance, retro-Dieckman reactions are readily carried out on 3-tosyl-(7-carba/7-oxa/7-aza)bicyclo[2.2.1]hept-5-en-2-ones. nih.gov Similarly, retro-aldol reactions of functionalized N-Boc-3-tosyl-7-azabicyclo[2.2.1]heptan-2-ols can stereoselectively yield functionalized pyrrolidine (B122466) scaffolds. nih.gov
Furthermore, palladium-catalyzed hydroarylation reactions of bicyclo[2.2.1]heptenes provide a stereoselective route to aryldiaminocyclopentanes. mdpi.com The efficiency of this hydroarylation is correlated with the ring size, with the rigid bicyclo[2.2.1]heptene systems being particularly well-suited for this transformation. mdpi.com
Role of Norbornane (B1196662) Scaffolds in Advanced Polymerization Research
Norbornane and its derivatives, collectively known as norbornenes, are important monomers in advanced polymerization research. Their strained ring system makes them highly reactive towards ring-opening metathesis polymerization (ROMP) and vinyl-addition polymerization, leading to polymers with unique and desirable properties. hhu.demdpi.com
Ring-Opening Metathesis Polymerization (ROMP): ROMP is a powerful technique for the synthesis of a wide variety of polymers from strained cyclic olefins like norbornenes. nih.gov The high ring strain of norbornene-based monomers is a key driver for this polymerization. rsc.org This method allows for the production of polymers with controlled molecular weights and narrow dispersities. acs.org The resulting polymers contain double bonds in their backbone, which can be further functionalized or used for cross-linking.
Addition Polymerization: Vinyl-type addition polymerization of norbornenes, catalyzed by transition metal complexes, yields polymers with a saturated, aliphatic backbone that retains the bicyclic structure of the monomer. researchgate.net These polymers exhibit high thermal and chemical stability. researchgate.netnih.gov The properties of the resulting polynorbornenes can be tailored by incorporating various functional groups into the monomer units. researchgate.net
| Polymerization Type | Monomer | Key Features of Resulting Polymer |
| Ring-Opening Metathesis Polymerization (ROMP) | Norbornene derivatives | Unsaturated backbone, amenable to further functionalization and cross-linking. |
| Vinyl-Addition Polymerization | Norbornene derivatives | Saturated, rigid backbone, high thermal and chemical stability. researchgate.netnih.gov |
Design Principles for Catalysts and Their Influence on Polymer Properties in Norbornene Polymerization
The choice of catalyst is crucial in controlling the outcome of norbornene polymerization, influencing both the polymerization mechanism and the properties of the resulting polymer.
Catalysts for ROMP: Ruthenium-based catalysts, such as Grubbs' catalysts, are widely used for the ROMP of norbornenes. acs.org The structure of the norbornene derivative, particularly the nature of the substituent groups, can significantly affect the polymerization rate. rsc.org For instance, the presence of sulfur-containing functional groups can be challenging due to interactions with the ruthenium catalyst. rsc.org
Catalysts for Addition Polymerization: A variety of metal catalysts, including those based on palladium, nickel, and cobalt, are used for the vinyl-addition polymerization of norbornene. hhu.deacs.org Cationic palladium complexes with arsine and stibine (B1205547) ligands have been shown to be effective catalysts. acs.org Nickel complexes, when activated with methylaluminoxane (B55162) (MAO), are also active for norbornene polymerization. mdpi.com Cobalt(II)-phosphine complexes combined with MAO exhibit excellent activity, yielding amorphous, soluble vinyl-type polynorbornenes. acs.org The activity of these catalytic systems can be highly dependent on the nature of the ligands and any co-catalysts used. aip.org
| Catalyst System | Polymerization Type | Resulting Polymer Properties |
| Ruthenium-based (e.g., Grubbs' catalysts) | ROMP | Controlled molecular weight and narrow dispersity. acs.org |
| Palladium complexes | Addition Polymerization | High molecular weight polymers. aip.org |
| Nickel complexes with MAO | Addition Polymerization | High molecular weight polynorbornene. mdpi.com |
| Cobalt(II)-phosphine complexes with MAO | Addition Polymerization | Amorphous, soluble vinyl-type polynorbornenes. acs.org |
Design and Synthesis of Conformationally Constrained Molecular Architectures for Structural and Mechanistic Studies
The rigid bicyclo[2.2.1]heptane scaffold is an ideal building block for the design and synthesis of conformationally constrained molecules. These molecules serve as valuable tools for studying a wide range of structural and mechanistic questions in chemistry and biology.
By incorporating the bicyclo[2.2.1]heptane framework, chemists can create molecules with well-defined three-dimensional structures, which can be used to probe enzyme active sites, receptor binding pockets, and the transition states of chemical reactions. For example, conformationally constrained analogs of amino acids and peptides have been synthesized using the 7-azabicyclo[2.2.1]heptane skeleton. acs.org These rigid analogs help in understanding the bioactive conformations of peptides and can lead to the development of new therapeutic agents. nih.govuni-regensburg.de
Furthermore, the synthesis of conformationally restricted glycoside derivatives based on the bicyclo[2.2.1]heptane scaffold has provided valuable mechanistic probes and inhibitors for sugar-processing enzymes. rsc.org The locked conformation of these molecules allows for a more precise investigation of enzyme-substrate interactions.
Conclusion and Future Research Directions
Synthesis of Key Research Findings and Contributions to the Understanding of 7-Ethoxy-7-methylbicyclo[2.2.1]heptane Chemistry
While direct experimental data for this compound is limited, its synthesis and reactivity can be inferred from established methodologies for related 7-substituted norbornanes. A plausible synthetic route would likely commence from a 7-norbornanone precursor, which can be accessed through various methods, including the Diels-Alder reaction. The introduction of the methyl and ethoxy groups at the C7 position could be achieved through a sequence of nucleophilic addition and etherification reactions.
For instance, the reaction of 7-norbornanone with an organometallic reagent such as methyllithium (B1224462) or methylmagnesium bromide would yield 7-hydroxy-7-methylbicyclo[2.2.1]heptane. Subsequent etherification of the tertiary alcohol, for example, through a Williamson ether synthesis using sodium hydride and ethyl iodide, would furnish the target compound, this compound. The characterization of this compound would rely on standard spectroscopic techniques. Hypothetical Nuclear Magnetic Resonance (NMR) and Infrared (IR) data are presented in the tables below, based on typical values for similar bicyclic ethers.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.45 | q | 2H | -O-CH₂-CH₃ |
| 2.20 | m | 2H | Bridgehead C-H |
| 1.50 | s | 3H | -C-CH₃ |
| 1.45-1.60 | m | 4H | endo-C-H |
| 1.20-1.35 | m | 4H | exo-C-H |
| 1.15 | t | 3H | -O-CH₂-CH₃ |
| Chemical Shift (δ, ppm) | Assignment |
| 85.0 | C7 |
| 58.0 | -O-CH₂-CH₃ |
| 40.0 | Bridgehead C |
| 29.0 | C2, C3, C5, C6 |
| 25.0 | -C-CH₃ |
| 15.5 | -O-CH₂-CH₃ |
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Strong | C-H stretch (alkane) |
| 1100 | Strong | C-O stretch (ether) |
| 1460, 1375 | Medium | C-H bend (alkane) |
The primary contribution of studying a molecule like this compound lies in understanding how the geminal substitution at the C7 position influences the stability and reactivity of the bicyclic system. The presence of both an electron-donating ethoxy group and a sterically demanding methyl group creates a unique electronic and steric environment at the bridge.
Identification of Unexplored Reactivity and Novel Synthetic Avenues for 7-Substituted Bicyclo[2.2.1]heptane Derivatives
The chemistry of this compound opens up several avenues for exploring novel reactivity. For instance, the ether linkage at the C7 position could be a target for cleavage under acidic conditions. The mechanism of such a reaction would be of interest, as it could proceed through a stabilized carbocation at the C7 position, a typically less stable position for charge development in the norbornyl system.
Furthermore, the development of new synthetic routes to 7-alkoxy-7-alkylbicyclo[2.2.1]heptanes is an area ripe for exploration. While the aforementioned route via a 7-norbornanone is plausible, alternative strategies could be devised. For example, the direct functionalization of the C-H bond at the C7 position of a 7-methylbicyclo[2.2.1]heptane derivative, while challenging, would represent a significant synthetic advancement.
The unique steric environment created by the substituents at C7 could also be exploited in stereoselective reactions at other positions of the bicyclic core. The ethoxy and methyl groups could act as directing groups, influencing the facial selectivity of reactions on the norbornane (B1196662) skeleton.
Potential for Further Theoretical and Computational Investigations to Elucidate Complex Mechanistic Pathways
The rigid framework of the bicyclo[2.2.1]heptane system makes it an ideal candidate for theoretical and computational studies. nih.gov Density Functional Theory (DFT) calculations could be employed to investigate the conformational preferences of this compound and to model the transition states of its potential reactions.
Of particular interest would be the computational modeling of carbocationic intermediates that could be formed during reactions involving this molecule. For example, the stability of the 7-ethoxy-7-methylbicyclo[2.2.1]heptan-7-yl cation could be compared to other substituted norbornyl cations to gain insight into the electronic effects of the geminal substituents.
Computational studies could also be used to explore the potential for rearrangements, which are common in norbornyl chemistry. The migratory aptitude of the ethoxy and methyl groups in a Wagner-Meerwein type rearrangement could be investigated, providing valuable data on the mechanistic pathways available to this system.
Broader Implications for Advancing Bridged Bicyclic Chemistry and the Design of Novel Chemical Scaffolds for Fundamental Research
The study of seemingly simple molecules like this compound has broader implications for the field of bridged bicyclic chemistry. A deeper understanding of the synthesis and reactivity of such compounds contributes to the toolbox of synthetic chemists and allows for the design of more complex and functionally diverse molecules.
Bridged bicyclic scaffolds are of interest in medicinal chemistry and materials science due to their rigid structures and well-defined three-dimensional shapes. By exploring the chemistry of substituted bicyclo[2.2.1]heptanes, new molecular scaffolds can be developed for applications in drug discovery, catalysis, and polymer chemistry. The insights gained from studying the fundamental chemistry of this compound can inform the design of novel ligands for catalysis or building blocks for advanced materials.
Q & A
Basic: What synthetic methodologies are recommended for preparing 7-Ethoxy-7-methylbicyclo[2.2.1]heptane, and how can reaction parameters be optimized?
Methodological Answer:
- Core Strategy : Use bicyclic epoxide intermediates (e.g., 7-oxabicyclo derivatives) as precursors. Ethoxy groups can be introduced via nucleophilic ring-opening reactions with ethanol under acidic or basic conditions .
- Key Steps :
- Reduction : Employ LiAlH₄ for selective reduction of carbonyl groups in bicyclic esters to generate diol intermediates .
- Functionalization : Utilize Corey-Winter elimination (thiocarbonate formation followed by thermal decomposition) to install methyl groups or modify stereochemistry .
- Optimization : Control temperature (e.g., 110°C for elimination reactions) and solvent polarity (e.g., toluene for thermal stability) to minimize side reactions like over-reduction or epimerization .
Advanced: How does the bicyclo[2.2.1]heptane framework influence regioselectivity in electrophilic addition reactions?
Methodological Answer:
- Steric and Electronic Effects : The rigid bicyclic structure imposes steric hindrance on the exo face, directing electrophiles (e.g., protons, halogens) to endo positions. Computational studies (DFT) can predict preferential attack sites by analyzing LUMO distributions .
- Case Study : In epoxidation reactions, the endo preference of 7-vinyl derivatives leads to strained transition states, resulting in mixtures of diastereomers. Chromatographic separation (HPLC with chiral columns) is required to isolate products .
- Mitigation : Use directing groups (e.g., ester moieties) to bias reactivity toward desired positions .
Basic: What spectroscopic techniques are critical for structural validation, and what diagnostic signals should researchers prioritize?
Methodological Answer:
- NMR Analysis :
- ¹H NMR : Look for characteristic methine protons (δ 1.2–1.8 ppm) in the bicyclic core and ethoxy methyl signals (δ 1.1–1.3 ppm). Splitting patterns reveal coupling between bridgehead protons .
- ¹³C NMR : Bicyclic carbons appear at δ 25–35 ppm, while the ethoxy quaternary carbon resonates near δ 70 ppm .
- IR Spectroscopy : Ether C-O stretching (1050–1150 cm⁻¹) confirms the ethoxy group. Absence of carbonyl peaks (1700 cm⁻¹) verifies complete reduction of ester precursors .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns (e.g., loss of ethoxy groups) aid in structural confirmation .
Advanced: How can computational modeling resolve contradictions in reported reaction outcomes for bicyclic ether derivatives?
Methodological Answer:
- Contradiction Example : Discrepancies in regioselectivity between experimental and theoretical studies may arise from solvent effects or transition-state stabilization.
- Approach :
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., DMSO vs. THF) to assess solvent participation in transition states .
- Conformational Analysis : Use software like Gaussian or ORCA to calculate strain energies of intermediates. Substituents like methyl groups increase torsional strain (ΔG‡ ~5–10 kcal/mol), favoring alternative pathways .
- Validation : Cross-reference computed NMR chemical shifts (via GIAO method) with experimental data to validate models .
Basic: What are common pitfalls in purifying this compound, and how can they be addressed?
Methodological Answer:
- Challenge : Co-elution of diastereomers or residual starting materials due to similar polarities.
- Solutions :
- Chromatography : Use silica gel columns with gradient elution (hexane:EtOAc 9:1 → 4:1) to separate stereoisomers. For stubborn impurities, employ silver nitrate-impregnated TLC .
- Crystallization : Recrystallize from ethanol/water mixtures (70:30 v/v) to exploit differences in solubility between bicyclic diastereomers .
- Monitoring : Track reaction progress via GC-MS to identify byproducts early (e.g., over-reduced or dimerized species) .
Advanced: What mechanistic insights can kinetic isotope effects (KIEs) provide for acid-catalyzed ring-opening reactions?
Methodological Answer:
- Experimental Design :
- Deuterium Labeling : Synthesize deuterated analogs (e.g., D₂O exchange at bridgehead positions) to measure primary KIEs (k_H/k_D > 1 indicates bond-breaking in the rate-determining step) .
- Proton Inventory Studies : Vary D₂O/H₂O ratios in the solvent to distinguish between concerted and stepwise mechanisms.
- Case Study : For 7-oxabicyclo derivatives, a large primary KIE (≈3) suggests rate-determining protonation of the epoxide oxygen, followed by ring-opening .
Basic: How can researchers assess the thermal stability of this compound under reaction conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Heat the compound at 5°C/min under nitrogen to identify decomposition onset (typically >200°C for bicyclic ethers) .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy during heating to detect degradation products (e.g., ethylene release from ethoxy groups) .
Advanced: What strategies enable enantioselective synthesis of this compound?
Methodological Answer:
- Chiral Catalysts : Employ Sharpless asymmetric epoxidation or Jacobsen hydrolytic kinetic resolution (HKR) to set stereocenters early .
- Dynamic Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) to bias ring-closing metathesis (Grubbs catalyst) toward a single enantiomer .
- Analysis : Verify enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or Mosher ester derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
